molecular formula C10H13ClO2S B13071042 [3-(Propan-2-yl)phenyl]methanesulfonyl chloride

[3-(Propan-2-yl)phenyl]methanesulfonyl chloride

Cat. No.: B13071042
M. Wt: 232.73 g/mol
InChI Key: WTPABKROFOGPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Propan-2-yl)phenyl]methanesulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S and a molecular weight of 232.73 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing the methanesulfonyl group into various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Propan-2-yl)phenyl]methanesulfonyl chloride typically involves the reaction of [3-(Propan-2-yl)phenyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

[3-(Propan-2-yl)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

[3-(Propan-2-yl)phenyl]methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of [3-(Propan-2-yl)phenyl]methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The compound reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nature of the nucleophile . The reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride highly electrophilic.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with the molecular formula CH3SO2Cl.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene group, commonly used in organic synthesis.

    Trifluoromethanesulfonyl Chloride (Triflyl Chloride): A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.

Uniqueness

[3-(Propan-2-yl)phenyl]methanesulfonyl chloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence the steric and electronic properties of the compound. This can affect its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

(3-propan-2-ylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c1-8(2)10-5-3-4-9(6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3

InChI Key

WTPABKROFOGPAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.